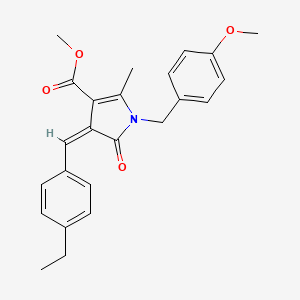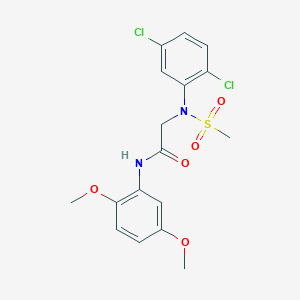![molecular formula C20H17FN2O3S B3552860 4-fluoro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3552860.png)
4-fluoro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide
説明
4-fluoro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide, also known as FSBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FSBA is a sulfonamide-based reagent that is used in the modification of proteins and peptides. It has been found to be a useful tool in the study of protein-protein interactions, protein folding, and enzyme activity.
作用機序
4-fluoro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide reacts with the primary amine groups of lysine residues in proteins and peptides to form a stable sulfonamide bond. This modification can alter the properties of the modified protein or peptide, such as its charge, hydrophobicity, and conformation. The modification can also affect the protein-protein interactions, enzyme activity, and folding of the protein or peptide.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. It does not affect the enzymatic activity of most enzymes and does not alter the secondary or tertiary structure of most proteins. However, the modification can affect the protein-protein interactions, which can have downstream effects on the biochemical and physiological properties of the protein.
実験室実験の利点と制限
One of the main advantages of using 4-fluoro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide in lab experiments is its specificity. This compound reacts selectively with lysine residues, allowing researchers to modify specific amino acid residues of proteins and peptides. This compound is also easy to use and can be added directly to the reaction mixture. However, there are some limitations to using this compound. It can only modify lysine residues, which limits its applicability to certain proteins and peptides. This compound can also be toxic to cells at high concentrations, which can limit its use in cell-based experiments.
将来の方向性
There are several future directions for research on 4-fluoro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide. One potential direction is the development of new sulfonamide-based reagents that can modify other amino acid residues in proteins and peptides. Another direction is the use of this compound in the study of protein-protein interactions in living cells. This compound could be used to label specific proteins in cells, allowing researchers to study their interactions in real-time. Finally, this compound could be used in the development of new drugs that target specific proteins or peptides. By modifying specific amino acid residues, this compound could be used to develop drugs that have increased specificity and efficacy.
科学的研究の応用
4-fluoro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide is used in a variety of scientific research applications. One of its main applications is in the study of protein-protein interactions. This compound can be used to modify the amino acid residues of proteins and peptides, allowing researchers to study the effects of these modifications on protein-protein interactions. This compound has also been found to be useful in the study of protein folding and enzyme activity. It can be used to label specific amino acid residues of proteins and peptides, allowing researchers to study the conformational changes that occur during protein folding and the catalytic mechanisms of enzymes.
特性
IUPAC Name |
4-fluoro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-14-4-2-3-5-19(14)23-27(25,26)18-12-10-17(11-13-18)22-20(24)15-6-8-16(21)9-7-15/h2-13,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCLCFLWFXJGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl [5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3552778.png)
![4-[benzyl(methylsulfonyl)amino]-N-cycloheptylbenzamide](/img/structure/B3552782.png)

![N-[4-(aminosulfonyl)phenyl]-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3552795.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3552801.png)
![methyl (5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B3552803.png)

![2-[(5-oxo-4-phenyl-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-1-yl)thio]acetamide](/img/structure/B3552834.png)
![N~1~-(2-ethoxyphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3552842.png)
![3-iodo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3552844.png)


![4-chloro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3552884.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B3552891.png)